N-METHYL-4-{[4-(4-METHYL-3-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}BENZAMIDE
Overview
Description
N-METHYL-4-{[4-(4-METHYL-3-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonamides, phthalazines, and benzamides. The presence of these groups suggests that the compound may exhibit diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-4-{[4-(4-METHYL-3-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical transformations to achieve the final product. Key steps in the synthesis may include:
Formation of the pyridin-2-ylmethylamine intermediate: This step involves the reaction of pyridine with a suitable alkylating agent to introduce the methylamine group.
Sulfonylation: The pyridin-2-ylmethylamine intermediate is then reacted with a sulfonyl chloride to form the sulfonamide derivative.
Phthalazine formation: The sulfonamide derivative undergoes cyclization with a suitable reagent to form the phthalazine ring.
Benzamide coupling: The phthalazine derivative is finally coupled with a benzamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-4-{[4-(4-METHYL-3-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine or the phthalazine ring to a dihydrophthalazine derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, dihydrophthalazine derivatives.
Substitution: Halogenated, alkylated, or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its pharmacological properties.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Further research is needed to explore its efficacy and safety in clinical settings.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-METHYL-4-{[4-(4-METHYL-3-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
N-METHYL-4-{[4-(4-METHYL-3-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}BENZAMIDE can be compared with other similar compounds to highlight its uniqueness:
This compound vs. N-methyl-4-{[4-(4-methyl-3-{[(pyridin-2-ylmethyl)amino]sulfonyl}phenyl)phthalazin-1-yl]amino}benzoic acid: The benzamide derivative may exhibit different chemical reactivity and biological activity compared to the benzoic acid derivative due to the presence of the amide group.
This compound vs. N-methyl-4-{[4-(4-methyl-3-{[(pyridin-2-ylmethyl)amino]sulfonyl}phenyl)phthalazin-1-yl]amino}aniline: The aniline derivative may have different electronic properties and reactivity compared to the benzamide derivative due to the presence of the amino group.
These comparisons highlight the importance of specific functional groups in determining the chemical and biological properties of the compound.
Properties
IUPAC Name |
N-methyl-4-[[4-[4-methyl-3-(pyridin-2-ylmethylsulfamoyl)phenyl]phthalazin-1-yl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N6O3S/c1-19-10-11-21(17-26(19)39(37,38)32-18-23-7-5-6-16-31-23)27-24-8-3-4-9-25(24)28(35-34-27)33-22-14-12-20(13-15-22)29(36)30-2/h3-17,32H,18H2,1-2H3,(H,30,36)(H,33,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAHLNLZYFYAJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)NC)S(=O)(=O)NCC5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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